molecular formula C14H14N2O3 B1277142 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid CAS No. 1015844-62-8

4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

Cat. No. B1277142
CAS RN: 1015844-62-8
M. Wt: 258.27 g/mol
InChI Key: YEOZCSMVWVLGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid (4-A-5-H-3-M-pyrazol-1-yl-benzoic acid) is an organic compound belonging to the family of carboxylic acids. It is a small molecule with a molecular weight of 206.25 g/mol and a boiling point of 476°C. 4-A-5-H-3-M-pyrazol-1-yl-benzoic acid is a colorless, crystalline solid that is soluble in water and ethanol. It is an important intermediate in the preparation of various pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Biotransformation Studies

  • Metabolite Generation: In a study on the biotransformation of gallic acid, compounds structurally related to 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid were generated, demonstrating the potential of microbial cultures in mimicking mammalian metabolism. This suggests that similar microbial processes could be applied to study the metabolism of related compounds (Hsu et al., 2007).

Molecular Interactions and Biological Activity

  • Drug Molecule Interaction Studies: A study on the modeling of molecular interactions of pyrazole-based drug candidates, including compounds related to this compound, revealed insights into their activities and interactions, which could be valuable for developing new pharmaceuticals (Shubhangi et al., 2019).

Antimicrobial and Antitumor Activities

  • Antimicrobial and Antitumor Research: Research on benzimidazole analogs structurally similar to the mentioned compound revealed their potential in antimicrobial and antitumor applications. These findings can guide the exploration of this compound in similar medical applications (Chikkula & Sundararajan, 2017).

Cancer Inhibitory Activity

  • Potential in Cancer Treatment: A study synthesizing derivatives of pyrazol-5(4H)-one, which is structurally related to the subject compound, showed promising anticancer activity. This indicates the potential for this compound in cancer treatment research (Jing et al., 2012).

Supramolecular Structures

  • Structural Analysis: Research on hydrogen-bonded supramolecular structures involving pyrazole compounds suggests that this compound could play a role in the development of new materials with unique properties (Portilla et al., 2007).

Synthesis and Structure Determination

  • Drug Crystal Structure Prediction: A study on the crystal structure determination of a large drug molecule using NMR powder crystallography could provide a method for determining the structure of this compound and similar compounds (Baias et al., 2013).

properties

IUPAC Name

4-(5-methyl-3-oxo-4-prop-2-enyl-1H-pyrazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-4-12-9(2)15-16(13(12)17)11-7-5-10(6-8-11)14(18)19/h3,5-8,15H,1,4H2,2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOZCSMVWVLGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.